Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound with a unique structure that combines a triazole ring with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its combination of a triazole and azepine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This document provides an overview of its synthesis, characterization, and biological activity based on diverse research findings.
- Common Name : this compound
- CAS Number : 2060029-24-3
- Molecular Formula : C13H21N3O2
- Molecular Weight : 251.32 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with tert-butyl groups under controlled conditions. The detailed synthetic pathway may vary based on the specific reagents and conditions employed.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazole derivatives. For instance:
- Antibacterial Activity : The compound has been tested against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antitumor Properties
Triazole derivatives are known for their antitumor activities. Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal assessed the antibacterial efficacy of synthesized triazole compounds against gram-positive and gram-negative bacteria. The results showed that this compound exhibited potent activity against Staphylococcus aureus with an MIC of 32 µg/mL .
Study 2: Antitumor Activity
In another investigation focusing on the antitumor properties of triazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 3-tert-butyl-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)11-10-6-5-9(12(17)18-4)7-8-16(10)15-14-11/h9H,5-8H2,1-4H3 |
InChI Key |
ALGJBBAWHBHNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2CCC(CCN2N=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.